2-Bromo-1,1-difluorocyclopentane
Description
The following table illustrates the type of data that would be necessary to construct a QSAR model for the reactivity of 2-bromo-1,1-difluorocyclopentane and its hypothetical analogs. The values are for illustrative purposes only.
| Compound | Structural Analogue | E_LUMO (eV) | Dipole Moment (Debye) | LogP | Observed Reactivity (log k) |
|---|---|---|---|---|---|
| 1 | This compound | -0.5 | 2.1 | 2.6 | -4.5 |
| 2 | 2-Bromo-1,1-difluoro-4-methylcyclopentane | -0.45 | 2.2 | 3.1 | -4.8 |
| 3 | 2-Bromo-4-chloro-1,1-difluorocyclopentane | -0.6 | 1.8 | 3.2 | -4.2 |
| 4 | 2-Bromo-1,1-difluoro-4,4-dimethylcyclopentane | -0.42 | 2.3 | 3.6 | -5.2 |
Should such a study be undertaken, the resulting QSAR model could provide valuable insights into the reaction mechanism. For example, a strong correlation with E_LUMO would suggest that the reactivity is primarily controlled by the ease of accepting electrons into the molecule's lowest unoccupied orbital, a key step in many nucleophilic substitution reactions. Conversely, a strong correlation with steric descriptors would indicate that the physical blocking of the reaction site is a dominant factor.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-difluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-4-2-1-3-5(4,7)8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCFLWXTCDJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2303705-25-9 | |
| Record name | 2-bromo-1,1-difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Synthetic Applications
The reactivity of 2-Bromo-1,1-difluorocyclopentane is dictated by the presence of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.
The fluorine atoms at the C1 position exert a strong electron-withdrawing inductive effect, which can influence the reactivity at the adjacent C2 position. This electronic effect can impact the rate and mechanism of substitution reactions. Both SN1 and SN2 pathways could be operative, depending on the reaction conditions and the nature of the nucleophile.
As a synthetic building block, this compound can be utilized in a variety of transformations to introduce the 1,1-difluorocyclopentyl motif. For instance, it can be used in Grignard reactions to form a new carbon-carbon bond, or in cross-coupling reactions, such as Suzuki or Stille couplings, to connect with other organic fragments. These applications are of significant interest in the synthesis of complex molecules for pharmaceutical and materials science research.
Conclusion
Design and Synthesis of Key Cyclopentane Precursors
The creation of the this compound scaffold begins with the strategic construction of gem-difluorocyclopentane precursors. Various synthetic routes have been developed to achieve this, each with its own advantages and applications.
Ring-Formation Strategies for gem-Difluorocyclopentane Scaffolds
The initial and crucial step is the formation of the five-membered ring containing the gem-difluoro unit. Several modern synthetic methods have proven effective in this regard.
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene. wikipedia.org The reaction is particularly valuable for synthesizing 5- to 7-membered rings, and its application has been extended to the synthesis of larger macrocycles. wikipedia.org
In the context of difluoromethylene cycloalkene synthesis, RCM provides an efficient pathway to introduce the CF2 group into a cyclic framework. rsc.orgst-andrews.ac.uk The process often utilizes ruthenium-based catalysts, such as Grubbs' catalysts, which exhibit good functional group tolerance. organic-chemistry.orgacademie-sciences.fr The synthesis of difluoromethylene-containing cycloalkenes via RCM has been successfully demonstrated, yielding heterocycles that are valuable intermediates for fluorinated analogues of biologically active molecules. academie-sciences.fr
| Catalyst Type | Ring Size | Yield | Reference |
| Grubbs II Catalyst | 5-membered | Fair to Excellent | academie-sciences.fr |
| Hoveyda-Grubbs II Catalyst | 5-membered | Low to Good | academie-sciences.fr |
| Ruthenium Indenylidene Complex | 7-membered | 87% | wikipedia.org |
This table summarizes the effectiveness of different catalysts in RCM for synthesizing fluorinated heterocycles.
Another important strategy for the synthesis of gem-difluorocycloalkanes is the deoxofluorination of the corresponding cycloalkanones. This method involves the conversion of a carbonyl group into a difluoromethylene group. An efficient approach has been developed for the synthesis of 2-substituted difluorocyclobutane building blocks on a multigram scale, where the key step is the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone. enamine.net This highlights the utility of deoxofluorination in preparing functionalized gem-difluorinated cycloalkanes. The influence of the CF2 group on the acidity and basicity of the resulting carboxylic acids and amines is primarily governed by the inductive effect of the fluorine atoms. researchgate.net
Cycloaddition reactions offer a powerful and stereocontrolled method for constructing cyclic systems, including those containing fluorine atoms. libretexts.org These reactions involve the combination of two π-electron systems to form a new ring. libretexts.org Different types of cycloadditions, such as [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, provide access to six- and five-membered rings, respectively. illinois.edu
Photochemical [2+2] cycloadditions are particularly useful for synthesizing strained four-membered rings. libretexts.org Furthermore, the [4+3] cycloaddition, which can be viewed as a combination of a 4π and a 2π system from an allyl cation, is an effective method for constructing seven-membered rings. illinois.edu These cycloaddition strategies can be applied to smaller fluorinated building blocks to construct larger, more complex fluorinated cycloalkanes. The Woodward-Hoffmann rules are instrumental in predicting the feasibility of these reactions under thermal or photochemical conditions. youtube.comyoutube.com
Regioselective Introduction of the Bromine Atom
Once the gem-difluorocyclopentane scaffold is in place, the next critical step is the regioselective introduction of a bromine atom. This is typically achieved through radical halogenation processes.
Radical halogenation is a common method for introducing halogens into alkanes and cycloalkanes. chemguide.co.uk The reaction proceeds via a free radical chain mechanism, typically initiated by ultraviolet (UV) light or heat. chemguide.co.ukyoutube.com While chlorination is generally faster, bromination is significantly more selective. units.itorganicchemistrytutor.com This high selectivity of bromine makes it the preferred reagent for introducing a bromine atom at a specific position on the cycloalkane ring. youtube.comchadsprep.com
The regioselectivity of bromination is attributed to the relative stability of the radical intermediates formed during the reaction. organicchemistrytutor.com Tertiary radicals are the most stable, followed by secondary, and then primary radicals. Consequently, bromination preferentially occurs at the tertiary carbon atom if one is available. In the case of cyclopentane, all hydrogen atoms are secondary, leading to a single possible monobrominated product under controlled conditions. For substituted cycloalkanes, the position of bromination will be directed by the most stable radical intermediate.
The reaction of cycloalkanes with bromine in the presence of UV light results in the substitution of a hydrogen atom with a bromine atom. chemguide.co.uk For instance, the reaction of cyclohexane with bromine under UV light yields bromocyclohexane. youtube.com Similarly, this process can be applied to gem-difluorocyclopentane to introduce a bromine atom, leading to the formation of this compound. The precise conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product and minimize the formation of polyhalogenated byproducts.
Directed Bromination Methodologies for Fluorinated Substrates
The introduction of a bromine atom at a specific position on a fluorinated cyclopentane ring, such as in this compound, requires overcoming the challenge of controlling regioselectivity. While direct literature on substrate-directed bromination for 1,1-difluorocyclopentane (B72110) is not abundant, principles from general alkane halogenation and related transformations provide a framework for these methodologies.
Free-radical bromination is a common method for functionalizing alkanes. This reaction is notably selective, favoring the substitution of hydrogen atoms on more substituted carbons (tertiary > secondary > primary). This selectivity arises because the stability of the resulting carbon radical intermediate follows the same trend. In the case of 1,1-difluorocyclopentane, the C-H bonds at the C2 and C5 positions are secondary and adjacent to the highly electronegative CF₂ group. While free-radical bromination of alkanes can sometimes lead to a mixture of isomeric products, its inherent selectivity makes it a more controlled process than chlorination. ncert.nic.indrishtiias.com The reaction is typically initiated by light (hν) or heat (Δ) and uses a bromine source like molecular bromine (Br₂).
Another approach involves the oxidative halogenation of olefin precursors. For instance, a method using Selectfluor as an oxidant in conjunction with tetrabutylammonium bromide (TBAB) has been shown to effectively achieve dihomobromination of unsaturated compounds under mild conditions. acs.org If 1,1-difluorocyclopentene were used as a starting material, this method could potentially be adapted to yield a dibrominated intermediate, which could then be further transformed.
The table below summarizes conditions for related bromination reactions, which could be adapted for fluorinated cyclopentane substrates.
| Reagent System | Substrate Type | Conditions | Selectivity/Outcome |
| Br₂ / light (hν) | Alkanes | Varies | High selectivity for the most substituted C-H bond. |
| Selectfluor / TBAB | Olefins | Acetonitrile, Room Temp, 5 min | Dihomobromination of double bonds. acs.org |
| Quaternary Ammonium Tribromides | Phenols, Anilines | Solvent-free, 60-70°C | Regioselective bromination, typically at the para position. acgpubs.org |
Catalysis and Reaction Condition Optimization in this compound Synthesis
Optimizing the synthesis of this compound hinges on the careful selection of catalysts and the fine-tuning of reaction conditions such as solvent and temperature. These factors are crucial for controlling reaction rates, yields, and selectivity.
Metal-Catalyzed Approaches for Carbon-Halogen Bond Formation
Transition metal catalysis offers powerful tools for forming carbon-halogen bonds, often under milder conditions and with higher selectivity than traditional methods. nih.gov While direct metal-catalyzed C-H bromination of 1,1-difluorocyclopentane is a developing area, principles from related transformations are highly relevant.
Palladium (Pd), nickel (Ni), and copper (Cu) are prominent metals in C-X bond formation. For instance, nickel-catalyzed asymmetric arylation has been successfully used on α-bromo-α-fluoro ketones, demonstrating selective reaction at a C-Br bond in a fluorinated environment. rsc.org Palladium-catalyzed fluorination of aryl bromides has also been developed, showcasing the metal's ability to facilitate C-F bond formation. scispace.com These examples suggest that a palladium or nickel catalyst, paired with a suitable ligand, could potentially mediate the direct bromination of a C-H bond in 1,1-difluorocyclopentane or facilitate the transformation of a precursor.
The choice of ligand is critical in these catalytic systems, as it influences the reactivity and selectivity of the metal center. Chiral bisphosphine ligands, for example, have been used in palladium-catalyzed reactions to achieve high enantioselectivity. scispace.com
Exploration of Solvent Effects and Temperature Regimes
The choice of solvent and the control of temperature are paramount in optimizing the synthesis of halogenated compounds. In free-radical brominations, non-polar solvents are often preferred. For reactions that require heating, the boiling point of the solvent becomes a key consideration. For instance, if a reaction is sluggish in a low-boiling solvent like dichloromethane (DCM), a higher-boiling alternative would be necessary. acgpubs.org
The use of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), has been shown to have a remarkable beneficial effect on various transition metal-catalyzed C-H activation reactions. scispace.com These solvents can enhance reactivity and selectivity, and some catalytic systems specifically require a fluorinated medium to function effectively. scispace.com
Temperature control is essential for managing reaction kinetics and selectivity. For oxidative chlorination reactions, increasing the temperature from room temperature to 100°C has been shown to dramatically increase the yield. acs.org Conversely, some reactions may require low temperatures to control exothermicity or prevent side reactions.
The following table outlines the influence of solvents on related halogenation reactions.
| Solvent Type | Reaction Type | Effect | Example |
| Polar Aprotic (e.g., DMSO) | Nucleophilic Aromatic Fluorination | Works best for SₙAr reactions of fluorine. researchgate.net | Fluorination with TBAF* in DMSO at ambient temperature. researchgate.net |
| Fluorinated Alcohols (e.g., HFIP) | Enantioselective Electrophilic Fluorination | Crucial for achieving high enantioselectivity. scispace.com | Copper(II) triflate-bis(oxazoline) catalyzed fluorination of β-ketoesters. scispace.com |
| Non-polar (e.g., CCl₄ - usage discouraged) | Free-Radical Bromination | Standard solvent, though less toxic alternatives are preferred. | Bromination of alkanes with Br₂. |
| Acetonitrile (CH₃CN) | Oxidative Halogenation | Effective solvent for Selectfluor-mediated reactions. acs.org | Dihomobromination of benzonorbornadiene. acs.org |
Stereocontrolled Synthesis of this compound Stereoisomers
Since the C2 carbon in this compound is a stereocenter, the molecule exists as a pair of enantiomers. The synthesis of single enantiomers requires stereocontrolled methods, which can be broadly categorized into asymmetric synthesis and chiral resolution.
Enantioselective and Diastereoselective Synthesis Strategies
Asymmetric synthesis aims to create a specific stereoisomer directly. This is often achieved using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. For fluorinated cyclic systems, several powerful strategies have been developed.
One approach involves the enantioselective α-halogenation of a cyclic ketone precursor. The use of organocatalysis, particularly with primary amine functionalized Cinchona alkaloids, has enabled the highly enantioselective α-fluorination of various cyclic ketones. nih.gov Similarly, chiral dbfox-Ni(II) complexes have proven effective for the enantioselective fluorination and chlorination of β-keto esters, achieving up to 99% enantiomeric excess (ee). organic-chemistry.org These methods could potentially be adapted for the bromination of a 1,1-difluoro-cyclopentanone precursor to generate a chiral intermediate.
Another strategy is the asymmetric alkylation of α-fluoro cyclic ketones using phase-transfer catalysis with chiral quaternary ammonium salts derived from Cinchona alkaloids. This has been shown to produce chiral fluorinated compounds with ee values ranging from 70% to 91%. rsc.org Such an approach could build the chiral cyclopentane ring with the fluorine atoms already in place.
The table below details some successful enantioselective strategies applicable to related fluorinated cyclic compounds.
| Strategy | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) |
| Organocatalytic α-Fluorination | Primary Amine Cinchona Alkaloid | Cyclic Ketones | High |
| Catalytic Enantioselective Fluorination | dbfox-Ph/Ni(II) Complex | β-Keto Esters | Up to 99% organic-chemistry.org |
| Phase-Transfer Catalyzed Alkylation | Chiral Quaternary Ammonium Salt | α-Fluorocyclic Ketones | 70-91% rsc.org |
Resolution Techniques for Chiral Fluorinated Cyclopentanes
When an asymmetric synthesis is not feasible or when a racemic mixture is produced, resolution techniques are employed to separate the enantiomers.
Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. rsc.org For fluorinated compounds, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. hplc.eu The separation of halogen-containing molecules from related isomers has been successfully demonstrated using both ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), with chiral SFC showing particular promise. researchgate.net The choice of mobile phase, often a mixture of hexane and an alcohol like isopropanol, is critical for achieving good separation. hplc.eu Fluorinated HPLC phases also offer an alternative selectivity compared to traditional C18 columns and can be advantageous for separating fluorinated analytes. chromatographyonline.com
Enzymatic Resolution: Biocatalysis offers a green and highly selective method for chiral resolution. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the separation of the reacted and unreacted enantiomers. researchgate.net This technique, known as kinetic resolution, has been successfully applied to the resolution of fluorinated arylcarboxylic acid esters and other fluorinated compounds, often achieving high enantiomeric purity. mdpi.comnih.gov The reactions are typically conducted under mild conditions and can be accelerated using microwave irradiation. researchgate.netmdpi.com
Stereochemical Control in Ring-Opening and Ring-Forming Reactions
The precise arrangement of atoms in three-dimensional space is crucial for the biological activity and material properties of a molecule. In the synthesis of this compound and its analogues, controlling stereochemistry during the formation of the five-membered ring is a key challenge. Both ring-opening and ring-forming reactions are employed to construct the difluorocyclopentane core, and various strategies have been developed to influence the stereochemical outcome.
Diastereoselective Ring-Opening Reactions:
One approach to introduce the desired stereocenters is through the diastereoselective ring-opening of precursor molecules. For instance, the ring-opening of gem-difluorocyclopropanes has been studied as a route to fluoroallylic synthons, which can then be further elaborated into cyclopentane derivatives. While this method primarily yields monofluoroalkenes, the principles of controlling the stereochemistry of the ring-opening step are relevant. rsc.org The choice of catalyst and reaction conditions can influence the facial selectivity of the ring-opening, leading to the preferential formation of one diastereomer over another.
A protocol for the diastereoselective preparation of functionalized dihydronaphthalene backbones from cyclopropanes highlights the potential for selective bond breaking with retention of configuration. nih.gov This level of control, if translated to difluorocyclopentane systems, would be highly valuable. Mechanistic investigations and computational studies have shown that the presence and nature of directing groups on the cyclopropane ring are key to achieving high diastereoselectivity. nih.gov
Enantioselective Ring-Closing Reactions:
Enantioselective ring-closing reactions offer another powerful tool for establishing the desired stereochemistry. Michael Initiated Ring Closure (MIRC) reactions, for example, have been extensively used for the synthesis of cyclopropanes and can be adapted for the formation of cyclopentane rings. rsc.orgrsc.org These reactions typically involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the initial Michael addition and the subsequent intramolecular cyclization. rsc.org
The synthesis of cyclopentitols through ring-closing metathesis (RCM) and other cyclization strategies provides a rich source of methodologies for constructing five-membered rings with controlled stereochemistry. acs.org While not specific to fluorinated compounds, these methods demonstrate the power of catalyst control in directing the formation of specific stereoisomers. For instance, cooperative catalysis involving a palladium complex and a chiral secondary amine has been used for the diastereo- and enantioselective [3 + 2] cycloannulation to synthesize polysubstituted cyclopentanes.
The enantioselective synthesis of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives, key intermediates for certain receptor agonists, has been achieved through stereoselective epoxidation followed by intramolecular epoxide ring-opening. nih.gov This demonstrates a successful strategy for constructing a fluorinated three-membered ring with high stereocontrol, a concept that could be extended to five-membered ring systems.
Interactive Table: Stereocontrol in Ring-Forming Reactions for Cyclopentane Analogues
| Reaction Type | Catalyst/Reagent | Key Feature | Resulting Stereochemistry |
| Diastereoselective Ring-Opening | Lewis Acid | Selective bond breaking | Retention of configuration nih.gov |
| Enantioselective MIRC | Chiral Organocatalyst | Asymmetric Michael addition | High enantioselectivity rsc.orgrsc.org |
| [3+2] Cycloannulation | Pd/Chiral Amine | Cooperative catalysis | High diastereo- and enantioselectivity |
| Intramolecular Epoxide Opening | Base | Stereospecific cyclization | Controlled formation of stereocenters nih.gov |
Process Intensification and Scale-Up Considerations
The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the synthesis of this compound, which likely involves hazardous reagents and energetic reactions, process intensification and careful scale-up are paramount.
Process Intensification Strategies:
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. mdpi.comelsevier.com Key strategies applicable to the synthesis of fine chemicals like this compound include:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers significant advantages, especially for hazardous reactions. mdpi.com Continuous flow reactors, such as microreactors, provide superior heat and mass transfer, allowing for better temperature control of highly exothermic fluorination reactions. numberanalytics.comnumberanalytics.com This enhanced control minimizes the risk of thermal runaways and the formation of byproducts. acs.org Furthermore, the small reactor volume at any given time significantly reduces the inventory of hazardous materials. acs.org The use of continuous flow has been successfully demonstrated for various fluorination reactions, including those using elemental fluorine and other hazardous fluorinating agents. acs.org A continuous hydrogenation process has been reported for the preparation of cyclopentane, showcasing the applicability of flow chemistry to cyclopentane synthesis. google.com
Reactive Distillation: This technique combines chemical reaction and separation in a single unit, which can lead to significant reductions in capital and operating costs. numberanalytics.comnumberanalytics.com For reactions where an equilibrium exists, the continuous removal of a product can drive the reaction to completion.
Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction rates and improve yields in certain synthetic steps. mdpi.com
Scale-Up Challenges and Mitigation:
Scaling up a chemical process from the lab to a manufacturing plant requires careful consideration of several factors to avoid potential hazards. acs.org
Thermal Management: Exothermic reactions are a major safety concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. acs.org This can lead to a dangerous increase in temperature and pressure, potentially causing a thermal runaway. Reaction calorimetry is a crucial tool for assessing the thermal hazards of a process and determining safe operating limits. acs.org For highly exothermic steps in the synthesis of this compound, a semi-batch or continuous process where one of the reactants is added gradually is often preferred to control the rate of heat generation.
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and the formation of undesired byproducts. The choice of impeller and agitation speed is critical to ensure homogeneity.
Reagent Handling: The handling of large quantities of hazardous and corrosive reagents, such as those often used in fluorination chemistry, requires specialized equipment and procedures to ensure worker safety and prevent environmental release. acsgcipr.org The use of closed systems and automated dosing can minimize operator exposure.
Material Compatibility: The corrosive nature of some fluorinating agents and the potential for hydrogen fluoride (B91410) (HF) generation necessitates the use of corrosion-resistant materials of construction for reactors and associated equipment. acsgcipr.org
Interactive Table: Scale-Up Considerations for Halogenated Compound Synthesis
| Consideration | Challenge | Mitigation Strategy |
| Thermal Safety | Decreased surface-area-to-volume ratio, risk of thermal runaway. acs.org | Reaction calorimetry studies, semi-batch or continuous processing, robust cooling systems. acs.org |
| Mixing | Inhomogeneity, localized hot spots, byproduct formation. | Optimized reactor design and agitation, computational fluid dynamics (CFD) modeling. |
| Reagent Handling | Exposure to hazardous and corrosive materials. acsgcipr.org | Closed systems, automated dosing, personal protective equipment (PPE). acsgcipr.org |
| Material Compatibility | Corrosion from fluorinating agents and HF. acsgcipr.org | Use of corrosion-resistant alloys, glass-lined reactors, or specialized polymers. acsgcipr.org |
| Process Control | Maintaining optimal reaction parameters at a larger scale. | Advanced process analytical technology (PAT), automated control systems. |
By carefully considering these stereochemical and process engineering aspects, robust and scalable synthetic routes to this compound and its analogues can be developed, enabling their broader application in various fields of science and technology.
Nucleophilic Substitution Reactivity at the Bromine-Substituted Carbon
Nucleophilic substitution reactions involve the replacement of the bromine atom in this compound by a nucleophile. libretexts.org These reactions are fundamental in organic synthesis for creating new carbon-heteroatom or carbon-carbon bonds. The specific mechanism of these substitutions, whether SN1 or SN2, is heavily influenced by the molecular structure. libretexts.org
Influence of gem-Difluoro Substituents on SN1/SN2 Pathways
The gem-difluoro group at the C1 position exerts a strong electron-withdrawing inductive effect, which has a significant impact on the reactivity of the adjacent carbon (C2) bearing the bromine atom. This electronic effect destabilizes the development of a positive charge on the C2 carbon, which is a key intermediate in the SN1 pathway. Consequently, the SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for this compound. pdx.edu
Conversely, the electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the C2 carbon, making it more susceptible to attack by a nucleophile. This would suggest a preference for the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. libretexts.orgksu.edu.sa In an SN2 reaction, the nucleophile attacks the carbon from the side opposite to the leaving group (bromine), leading to an inversion of stereochemistry at the reaction center. ksu.edu.sa
The strong carbon-fluorine bond is generally a poor leaving group. However, in the context of nucleophilic substitution at an adjacent carbon, the high electronegativity of fluorine plays a more significant role in influencing the reaction pathway by modulating the electronic properties of the substrate. libretexts.orgstackexchange.com
Scope of Nucleophile Incorporation and Functionalization
A variety of nucleophiles can be employed to displace the bromine atom in this compound, leading to a range of functionalized products. The choice of nucleophile and reaction conditions determines the nature of the resulting compound.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product |
| Hydroxide (OH⁻) | 2-hydroxy-1,1-difluorocyclopentane |
| Cyanide (CN⁻) | 1,1-difluoro-2-cyanocyclopentane |
| Azide (N₃⁻) | 2-azido-1,1-difluorocyclopentane |
| Thiolate (RS⁻) | 1,1-difluoro-2-(alkylthio)cyclopentane |
| Alkoxide (RO⁻) | 2-alkoxy-1,1-difluorocyclopentane |
The successful incorporation of these nucleophiles demonstrates the utility of this compound as a precursor for introducing diverse functional groups into a five-membered ring system containing a gem-difluoro moiety.
Elimination Reactions and Olefin Formation from this compound
In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically a substituted cyclopentene. libretexts.org These reactions, often competing with nucleophilic substitutions, are governed by specific regiochemical and stereochemical principles. ksu.edu.sa
Regiochemical Control (e.g., Zaitsev's Rule) in Cyclopentene Generation
Elimination reactions of this compound can potentially lead to two different cyclopentene isomers. According to Zaitsev's rule, when multiple elimination products are possible, the major product is typically the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, elimination can occur via removal of a proton from either the C2 or C5 position.
However, the application of Zaitsev's rule can be influenced by the steric bulk of the base used. ksu.edu.sa A small, unhindered base will favor the formation of the more stable, more substituted alkene (Zaitsev product). In contrast, a bulky base will preferentially abstract the more sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann product). ksu.edu.sa
Stereospecificity of Elimination Processes (e.g., Anti-Periplanar Geometry)
The E2 (bimolecular elimination) mechanism is a concerted process that requires a specific spatial arrangement of the departing proton and the leaving group. ksu.edu.sa For the reaction to proceed efficiently, the hydrogen atom and the bromine atom must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comchemistrysteps.com This geometric requirement dictates the stereochemistry of the resulting alkene. libretexts.org
In the cyclopentane ring, the conformational flexibility is more restricted than in acyclic systems. The molecule must adopt a conformation that allows for the anti-periplanar alignment of a β-hydrogen and the bromine atom. The stereochemistry of the starting material will therefore determine the stereochemistry of the product, making the reaction stereospecific. khanacademy.orgyoutube.com If there is only one β-hydrogen that can achieve this anti-periplanar arrangement, only one stereoisomeric product will be formed. chemistrysteps.com
Transition Metal-Mediated Transformations and C-F Bond Activation
While the carbon-bromine bond is the primary site of reactivity in nucleophilic substitution and elimination reactions, the carbon-fluorine bonds in this compound are generally robust. However, transition metal catalysts can facilitate transformations that would otherwise be difficult to achieve, including the activation of strong C-F bonds. nih.gov
Transition metals can interact with the difluoromethyl group, potentially leading to novel reaction pathways. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could potentially be employed to form new carbon-carbon bonds at the C2 position. mdpi.com These reactions typically involve the formation of an organometallic intermediate.
Furthermore, under specific conditions, transition metal complexes have been shown to mediate C-F bond activation. This process is challenging due to the high bond dissociation energy of the C-F bond. However, research in this area is ongoing, with the development of catalytic systems capable of promoting the cleavage of C-F bonds, which could open up new avenues for the functionalization of fluorinated molecules like this compound. nih.gov
Cryogenic Organometallic Functionalization of Carbon-Fluorine Bonds
The exceptional stability of the carbon-fluorine bond has historically limited its utility in synthetic transformations compared to its heavier halogen counterparts. However, recent advancements have enabled the functionalization of these robust bonds under specific, highly controlled conditions. One of the most innovative approaches involves cryogenic organometallic chemistry.
Research has demonstrated that fluorophilic organoaluminum compounds can facilitate the high-yielding functionalization of C(sp³)–F bonds at temperatures as low as -78 °C. rsc.orgresearchgate.net This method relies on the high stability of the aluminum-fluorine (Al-F) bond as the thermodynamic driving force for the reaction. rsc.org The process involves the cleavage of the C-F bond by the organoaluminum reagent, followed by a rapid transfer of a nucleophile from the resulting ate complex to forge new carbon-carbon bonds. researchgate.net This technique has been successfully applied to a range of unactivated primary, secondary, and tertiary alkyl fluorides, suggesting its applicability to the gem-difluoro moiety in this compound. rsc.org The reaction proceeds rapidly, often reaching completion in short timeframes, and allows for arylation, alkylation, alkenylation, and alkynylation. rsc.org
Table 1: Cryogenic C-F Bond Functionalization Overview
| Feature | Description | Source(s) |
| Reagent | Fluorophilic Organoaluminum Compounds (e.g., Ph₃Al) | researchgate.netbohrium.com |
| Temperature | Cryogenic (e.g., -78 °C to -40 °C) | rsc.orgresearchgate.net |
| Driving Force | High stability of the Al-F bond | rsc.org |
| Mechanism | C(sp³)–F bond cleavage followed by nucleophile transfer from ate complex | researchgate.net |
| Scope | Arylation, alkylation, alkenylation, alkynylation of unactivated alkyl fluorides | rsc.org |
Lewis Acid-Catalyzed Ring-Opening and Cross-Coupling Reactions
Lewis acids are known to activate C-F bonds, particularly in strained or electronically favorable systems. In the context of gem-difluorinated cycloalkanes, Lewis acids can catalyze ring-opening and cross-coupling reactions. For instance, studies on gem-difluorinated cyclopropanes—a related, though more strained, system—have shown that Lewis acids can trigger the formation of a fluoroallyl cation species by activating a C-F bond. researchgate.net This cationic intermediate is then susceptible to trapping by various nucleophiles, such as electron-rich arenes or allylsilanes, to yield fluoroallylic products. researchgate.net
While the cyclopentane ring in this compound is significantly less strained than a cyclopropane ring, the possibility of Lewis acid-initiated reactions remains. Strong Lewis acids like tin tetrachloride (SnCl₄) and bismuth(III) bromide (BiBr₃) have been shown to participate directly in the ring-opening reactions of other strained cyclic systems. uni.lu For this compound, a sufficiently strong Lewis acid could potentially coordinate to one of the fluorine atoms, weakening the C-F bond and facilitating either a ring-opening cascade or a cross-coupling reaction if a suitable nucleophile is present. The reaction pathway would be highly dependent on the choice of Lewis acid and the specific reaction conditions employed.
Chemoselectivity in Multihalogenated Systems
A significant challenge and opportunity in the chemistry of multihalogenated compounds like this compound is achieving chemoselectivity—the ability to react one halogen site while leaving others untouched. The cryogenic organometallic functionalization method described previously offers a remarkable solution to this challenge.
This methodology exhibits an unconventional and highly valuable chemoselectivity, preferentially activating C(sp³)–F bonds even in the presence of more traditionally reactive C-Br, C-Cl, and C-I bonds. rsc.orgbohrium.com In competition studies involving substrates containing both fluoride and bromide moieties, such as 1-bromo-5-fluoropentane, the C-F bond was fully consumed while the alkyl bromide bond was left intact. researchgate.netbohrium.com This reversal of standard organometallic reactivity patterns is attributed to the high fluorophilicity of the organoaluminum reagents. bohrium.com This finding is directly relevant to this compound, as it implies that under these cryogenic conditions, functionalization can be directed specifically to the gem-difluoro group, preserving the bromo group for subsequent, orthogonal chemical transformations.
Table 2: Chemoselectivity of Cryogenic C-F Functionalization
| Substrate Example | Reaction Conditions | Outcome | Source(s) |
| 1-Bromo-5-fluoropentane | Ph₃Al, -40 °C | Selective reaction at the C-F bond; C-Br bond remains intact. | researchgate.netbohrium.com |
| trans-1-Bromo-2-fluorocyclohexane | Organoaluminum Reagent | Selective cross-coupling at the C-F bond with retention of configuration. | bohrium.com |
This selective approach allows for a programmed, stepwise functionalization of the molecule, greatly enhancing its synthetic utility.
Radical Reaction Pathways of this compound
Radical reactions provide an alternative set of pathways for the transformation of halogenated compounds. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The initiation step, which creates the initial radical species, can often be achieved using heat, UV radiation, or, more recently, through photoredox catalysis. libretexts.orgnih.gov
For this compound, the C-Br bond is significantly weaker than the C-F and C-H bonds, making it the most likely site for radical initiation. Modern methods, such as those employing photoredox catalysts like iridium or gold complexes under visible or UVA light, are capable of mediating electron transfer to bromoalkanes to generate alkyl radicals. rsc.orgnih.gov This process, known as atom transfer radical addition (ATRA), would involve the homolytic cleavage of the C-Br bond in this compound to form a bromine radical and the corresponding 1,1-difluorocyclopentan-2-yl radical.
Proposed Radical Reaction Mechanism:
Initiation: A photoredox catalyst, excited by light, transfers an electron to the this compound molecule, inducing the cleavage of the C-Br bond to form a 1,1-difluorocyclopentan-2-yl radical. researchgate.net
Propagation: This secondary alkyl radical can then engage in various propagation steps. It can abstract a hydrogen atom from a suitable donor, leading to the formation of 1,1-difluorocyclopentane, or it can add across an alkene, generating a new carbon-carbon bond and a new radical species that continues the chain. libretexts.org
Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product. libretexts.org
The selectivity of radical bromination is notably high, further underscoring the C-Br bond as the primary reactive site under radical conditions. masterorganicchemistry.com
Derivatization Reactions for Further Functionalization
The presence of the bromine atom in this compound serves as a versatile handle for a wide array of derivatization reactions, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds. The C-Br bond is amenable to classical nucleophilic substitution and, more powerfully, to a variety of transition-metal-catalyzed cross-coupling reactions.
For example, the bromine atom can be readily displaced in palladium-catalyzed reactions such as the Sonogashira, Suzuki, or Heck couplings. In a related system, a compound containing a bromoalkene moiety underwent a smooth Sonogashira cross-coupling with trimethylsilylacetylene, demonstrating the utility of a C-Br bond as a site for introducing new functional groups. masterorganicchemistry.com This suggests that this compound could be coupled with alkynes, boronic acids, or alkenes to install complex side chains at the C2 position.
Furthermore, the bromine can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) via metal-halogen exchange, which can then be reacted with a wide range of electrophiles. These derivatization reactions are fundamental tools in organic synthesis, allowing the core structure of this compound to be elaborated into more complex and functionally diverse molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, potentially supplemented by multi-dimensional techniques, would provide a comprehensive structural analysis.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts and coupling patterns would be influenced by the electronegative bromine and fluorine substituents.
The proton on the carbon bearing the bromine atom (C2-H) is anticipated to be the most downfield-shifted proton due to the deshielding effect of the adjacent bromine. Its chemical shift is predicted to be in the range of 4.0-4.5 ppm. This proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons on C3 and potentially long-range coupling with the fluorine atoms on C1.
The protons on the carbons C3, C4, and C5 will have more upfield chemical shifts, likely in the range of 1.8-2.5 ppm. The protons on C5, being adjacent to the CF₂ group, would experience some deshielding and potential coupling to the fluorine atoms, resulting in complex multiplets. The protons on C3 and C4 would be further away from the electron-withdrawing groups and thus have chemical shifts closer to those of unsubstituted cyclopentane (around 1.5 ppm). docbrown.info
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C2-H | 4.0 - 4.5 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 6-8 Hz, J(H-F) ≈ 2-5 Hz |
| C3-H₂ | 1.9 - 2.4 | m (multiplet) | |
| C4-H₂ | 1.8 - 2.2 | m (multiplet) | |
| C5-H₂ | 2.0 - 2.5 | m (multiplet) | J(H-F) ≈ 15-20 Hz |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms of the cyclopentane ring, assuming they are all chemically non-equivalent. The chemical shifts are significantly influenced by the attached halogens.
The carbon atom bonded to the two fluorine atoms (C1) will be significantly downfield-shifted and will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its predicted chemical shift is in the range of 110-125 ppm. The carbon bonded to the bromine atom (C2) will also be downfield-shifted, with an expected chemical shift of around 50-60 ppm. The remaining methylene carbons (C3, C4, and C5) will appear at higher fields, generally between 20 and 40 ppm. The carbon adjacent to the CF₂ group (C5) may show a triplet fine structure due to two-bond C-F coupling.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 | 110 - 125 | t |
| C2 | 50 - 60 | s |
| C3 | 25 - 35 | s |
| C4 | 20 - 30 | s |
| C5 | 30 - 40 | t |
Note: 's' denotes a singlet in a proton-decoupled spectrum, while 't' denotes a triplet due to C-F coupling. These are predicted values.
¹⁹F NMR spectroscopy is highly sensitive to the local environment of fluorine atoms. For this compound, the two fluorine atoms are diastereotopic due to the chiral center at C2. Therefore, they are expected to be chemically non-equivalent and should give rise to two separate signals in the ¹⁹F NMR spectrum.
These two signals would likely appear as a pair of doublets (an AX system) due to geminal F-F coupling, which is typically large (around 240-260 Hz). Each of these doublets would be further split into multiplets by coupling with the adjacent protons on C2 and C5. The chemical shifts for fluorine atoms in such environments are generally found in the range of -90 to -120 ppm relative to CFCl₃. alfa-chemistry.com
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the cyclopentane ring. For instance, a cross-peak between the C2-H proton and the C3-H₂ protons would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton signals.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY or NOESY experiment could provide information about the through-space proximity of the fluorine and hydrogen atoms, which would be useful for determining the stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.
In an EI mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). libretexts.orglibretexts.org The molecular weight of C₅H₇BrF₂ is approximately 184.97 g/mol , so the molecular ion peaks would be observed at m/z 184 and 186.
The fragmentation of the molecular ion is expected to proceed through several key pathways:
Loss of a bromine radical: This is a common fragmentation pathway for bromoalkanes and would result in a fragment ion at m/z 105. This fragment corresponds to the [C₅H₇F₂]⁺ ion.
Loss of a hydrogen fluoride (HF) molecule: The loss of HF (20 amu) from the molecular ion or subsequent fragment ions is a possibility for fluorinated compounds. For example, loss of HF from the [M-Br]⁺ fragment would lead to a peak at m/z 85.
Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu).
Proposed Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment |
| 184 | 186 | [C₅H₇BrF₂]⁺ (Molecular Ion) |
| 105 | - | [C₅H₇F₂]⁺ |
| 85 | - | [C₅H₆F]⁺ |
| 69 | - | [CF₃]⁺ or [C₄H₅]⁺ |
Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the assessment of the purity of this compound and for the identification of any potential impurities or byproducts from its synthesis. In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their volatility and interaction with the stationary phase of the chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.
Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecule to fragment into a series of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum is a unique fingerprint of the molecule, showing the parent molecular ion peak and a characteristic pattern of fragment ions.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M and M+2) of approximately equal intensity. This isotopic pattern is a key diagnostic feature for bromine-containing compounds. Common fragmentation pathways would likely involve the loss of a bromine atom, a fluorine atom, or cleavage of the cyclopentane ring.
A hypothetical data table for the GC-MS analysis of this compound is presented below. This table illustrates the kind of data that would be obtained from such an analysis.
| Parameter | Expected Value/Observation |
| Retention Time (t_R) | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | Present with characteristic M/M+2 isotopic pattern |
| Key Fragment Ions (m/z) | Fragments corresponding to loss of Br, F, and ring cleavage |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the cyclopentane ring would be expected in the region of 2850-3000 cm⁻¹. The presence of the geminal difluoro group (CF₂) is a key structural feature, and the C-F stretching vibrations typically give rise to strong absorption bands in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The C-Br stretching vibration would be observed at a lower frequency, typically in the range of 500-700 cm⁻¹.
The table below summarizes the expected characteristic vibrational modes for this compound.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 3000 |
| C-F Stretch | 1000 - 1400 (strong) |
| C-Br Stretch | 500 - 700 |
X-ray Diffraction Analysis for Solid-State Structure (if applicable)
For an X-ray diffraction analysis of this compound to be performed, the compound must first be obtained in a crystalline form of suitable quality. If the compound is a liquid at room temperature, crystallization could be attempted at low temperatures. Upon successful crystallization, a single crystal is mounted in the diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Currently, there is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. Therefore, its solid-state structure, including details of its crystal packing and intermolecular interactions, has not been experimentally determined. Should such data become available, it would provide invaluable insight into the molecule's stereochemistry and packing forces.
Computational and Theoretical Chemistry Studies on 2 Bromo 1,1 Difluorocyclopentane
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of 2-Bromo-1,1-difluorocyclopentane. These calculations provide insights into the molecule's geometry, stability, and the distribution of electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound. DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations find the lowest energy conformation of the molecule, which corresponds to its most stable structure.
Furthermore, DFT can be used to calculate the energetic properties of the molecule, such as its total energy and the energies of its molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between the HOMO and LUMO is a critical parameter that provides insights into the molecule's reactivity and electronic transitions.
Below is a hypothetical data table illustrating the kind of geometric parameters that can be obtained from DFT calculations for this compound.
| Parameter | Value |
| C-Br Bond Length | 1.95 Å |
| C-F Bond Length | 1.35 Å |
| C-C Bond Length (average) | 1.54 Å |
| ∠Br-C-C | 112° |
| ∠F-C-F | 109.5° |
Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets for accurate representation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nus.edu.sg These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. nus.edu.sg While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results of less computationally expensive methods. nih.govnih.gov For this compound, high-level ab initio calculations could be used to obtain very precise values for its geometric parameters, vibrational frequencies, and thermochemical properties.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP analysis would likely show a region of negative potential around the electronegative fluorine and bromine atoms, and regions of positive potential around the hydrogen atoms.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and the rate of the reaction. For reactions involving this compound, such as nucleophilic substitution or elimination reactions, transition state calculations can help to elucidate the step-by-step process of bond breaking and bond formation. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can be used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions can aid in the assignment of peaks in the experimental NMR spectrum, helping to confirm the structure of the molecule.
IR Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of the normal modes of vibration of this compound. The predicted IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational bands of the molecule. researchgate.net
A hypothetical table of predicted vs. experimental spectroscopic data is shown below.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR Chemical Shift (CH-Br) | 4.2 ppm | 4.1 ppm |
| ¹³C NMR Chemical Shift (CF₂) | 115 ppm | 114 ppm |
| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |
| IR Frequency (C-F stretch) | 1100 cm⁻¹ | 1095 cm⁻¹ |
Note: These values are for illustrative purposes only.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the movements of atoms and changes in molecular conformation over time. nih.govresearchgate.net For this compound, MD simulations could be used to study its conformational dynamics, such as the puckering of the cyclopentane (B165970) ring. These simulations can also provide insights into the behavior of the molecule in different solvent environments and at various temperatures. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Trends
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that seek to establish a correlation between the chemical structures of a series of compounds and a specific endpoint, such as biological activity or, in this context, chemical reactivity. nih.govspu.edu.sy The fundamental principle of QSAR is that the variations in the structural or physicochemical properties of a compound series are responsible for the observed differences in their activities or properties. spu.edu.sy While traditionally used in drug discovery and toxicology, the QSAR framework, often termed Quantitative Structure-Property Relationship (QSPR) in this context, can be applied to model and predict trends in chemical reactivity. nih.gov
A review of current scientific literature indicates that no specific QSAR models have been developed and published for the reactivity of this compound. Such studies require a dataset of experimentally measured reactivities for a series of structurally similar compounds, which does not appear to be available at present.
However, it is possible to outline a theoretical framework for how a QSAR study on this compound and its analogs could be constructed to analyze reactivity trends, for instance, in a nucleophilic substitution reaction.
Hypothetical QSAR Study Framework:
A QSAR model for reactivity would aim to create a mathematical equation of the following form:
Reactivity = f(Descriptor1, Descriptor2, Descriptor3, ...)
Where "Reactivity" would be a quantitative measure, such as the logarithm of a reaction rate constant (log k), and the descriptors are calculated physicochemical or structural properties of the molecules.
Synthetic Utility and Advanced Applications of 2 Bromo 1,1 Difluorocyclopentane As a Chemical Building Block
Strategic Intermediate for Complex Organic Synthesis
2-Bromo-1,1-difluorocyclopentane serves as a valuable starting material for the construction of more complex molecular architectures. Its utility stems from the presence of two key functional groups: a bromine atom and a gem-difluoromethylene group on a cyclopentane (B165970) scaffold.
Introduction of Bromine and gem-Difluoromethylene Functionalities
The synthesis of this compound introduces a vicinal bromo- and a gem-difluoro- functionality onto a five-membered carbocyclic ring. The gem-difluoromethylene group is a known bioisostere for carbonyl groups and can significantly impact the conformational preferences and electronic properties of a molecule. The bromine atom, a versatile halide, can participate in a wide array of subsequent chemical transformations.
The synthesis of related vicinal halofluorides can be achieved through the halofluorination of alkenes. beilstein-journals.org In this process, an alkene reacts with a halogen cation to form a halonium ion, which is then opened by a fluoride (B91410) ion. beilstein-journals.org This typically results in an anti-addition of the halogen and fluorine across the double bond. beilstein-journals.org
| Reagent Type | Example Reagent | Function |
| Fluoride Source | HF-pyridine, Et3N·3HF | Provides the fluoride nucleophile |
| Halonium Source | N-halosuccinimides (e.g., NBS, NIS) | Provides the electrophilic halogen |
This table illustrates common reagents for halofluorination reactions, a potential route to related bromo-fluoro compounds.
Precursor to Diversely Functionalized Fluorinated Cyclopentanes
The bromine atom in this compound is a key handle for further functionalization. It can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the 1,1-difluorocyclopentane (B72110) ring.
For instance, organozinc reagents, which are known to tolerate a variety of functional groups, can be used to displace halides. The resulting fluorinated organozinc species can then be coupled with various electrophiles. nih.gov This approach opens up pathways to a diverse array of substituted fluorinated cyclopentanes.
Role in the Synthesis of Fluorinated Heterocycles and Carbocycles (General Context)
Fluorinated carbocycles and heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. dntb.gov.uaresearchgate.net While specific examples detailing the use of this compound in the synthesis of heterocycles and carbocycles are not extensively documented, the reactivity of its functional groups suggests its potential as a valuable precursor.
The bromine atom allows for the formation of organometallic intermediates, which can then undergo cyclization reactions to form various ring systems. Furthermore, the gem-difluoromethylene group can influence the reactivity and stability of adjacent functional groups, potentially enabling novel cyclization strategies. For example, fluorinated 1,3-diketones are used as precursors for the synthesis of a variety of fluorinated heterocycles such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net The principles of these cyclization reactions could be applied to derivatives of this compound.
| Heterocycle Class | General Precursors |
| Pyrazoles | Fluorinated 1,3-diketones and hydrazines |
| Isoxazoles | Fluorinated 1,3-diketones and hydroxylamine |
| Pyrimidines | Fluorinated 1,3-diketones and urea/thiourea |
This table provides examples of general synthetic routes to fluorinated heterocycles from related fluorinated building blocks.
Derivatization for Specialized Analytical Techniques
In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). gcms.czresearchgate.netnih.gov Although this compound itself is a synthetic intermediate, its derivatives may require such techniques for characterization or trace analysis.
Given its structure, derivatives of this compound that introduce polar functional groups (e.g., hydroxyl or carboxyl groups) would likely require derivatization for GC-MS analysis to increase their volatility. researchgate.net Common derivatization methods include silylation, acylation, and alkylation. jfda-online.com
For LC-MS analysis, derivatization can be employed to improve ionization efficiency. nih.gov For instance, if a derivative of this compound contains a carboxyl group, it could be reacted with a reagent like 5-bromo-2-hydrazinopyridine (B1279471) to introduce a readily ionizable tag, enhancing its detection by mass spectrometry. nih.gov
| Analytical Technique | Derivatization Goal | Example Reagent Class |
| GC-MS | Increase volatility | Silylating agents (e.g., BSTFA), Acylating agents |
| LC-MS | Improve ionization | Reagents with permanently charged or easily ionizable groups |
This table outlines common derivatization strategies that could be applicable to functionalized derivatives of this compound.
Emerging Research Directions and Future Perspectives for 2 Bromo 1,1 Difluorocyclopentane
Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Selectivity
The current synthetic routes to 2-bromo-1,1-difluorocyclopentane, while effective, often face challenges related to yield, scalability, and the use of harsh reagents. Future research is directed towards developing more efficient and selective synthetic strategies. A primary goal is the development of catalytic methods that can minimize waste and improve atom economy. For instance, the use of transition-metal catalysts for the direct and selective bromination of 1,1-difluorocyclopentane (B72110) is an area of active investigation. Furthermore, flow chemistry approaches are being explored to enable safer and more scalable production of this and related fluorinated compounds.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The interplay between the bromine atom and the adjacent difluoromethyl group in this compound gives rise to unique reactivity that is yet to be fully explored. Researchers are investigating novel transformations that go beyond standard nucleophilic substitution and organometallic coupling reactions. This includes exploring its potential in radical-mediated reactions, where the C-Br bond can be homolytically cleaved to generate reactive intermediates. Additionally, the influence of the gem-difluoro group on the reactivity of the adjacent C-H bonds is a subject of interest for developing new C-H functionalization strategies.
Precision Synthesis of Stereoisomers for Advanced Applications
While this compound itself is achiral, its derivatives can possess stereocenters. The precise synthesis of specific stereoisomers is crucial for applications in medicinal chemistry and materials science, where biological activity and material properties are often dependent on stereochemistry. Future research will focus on the development of asymmetric synthetic methods to access enantiomerically pure derivatives of this compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.
Innovative Approaches to C-F and C-Br Bond Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its functionalization a significant challenge. However, recent advances in catalysis have opened up new possibilities for C-F bond activation. Innovative approaches to selectively functionalize the C-F bonds in this compound could lead to the synthesis of novel polyfluorinated cyclopentane (B165970) derivatives with unique properties.
Simultaneously, the development of new methods for C-Br bond functionalization remains a key research area. This includes the use of photoredox catalysis and other modern synthetic techniques to enable previously inaccessible transformations. The selective functionalization of the C-Br bond in the presence of the C-F bonds allows for a stepwise approach to building molecular complexity.
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can be used to design novel derivatives with desired properties. By calculating parameters such as molecular orbital energies, bond dissociation energies, and reaction energy profiles, researchers can predict the reactivity and stability of new compounds before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery and development of new materials and bioactive molecules based on the this compound scaffold.
Q & A
Q. Notes
- References to specific evidence (e.g., ) are based on analogous compounds due to limited direct data on this compound.
- Methodological answers emphasize empirical validation and computational corroboration.
- Advanced questions highlight gaps in current literature, directing researchers toward novel investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
